

Molecular Identity and Structural Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methyl-1-heptene**

Cat. No.: **B080069**

[Get Quote](#)

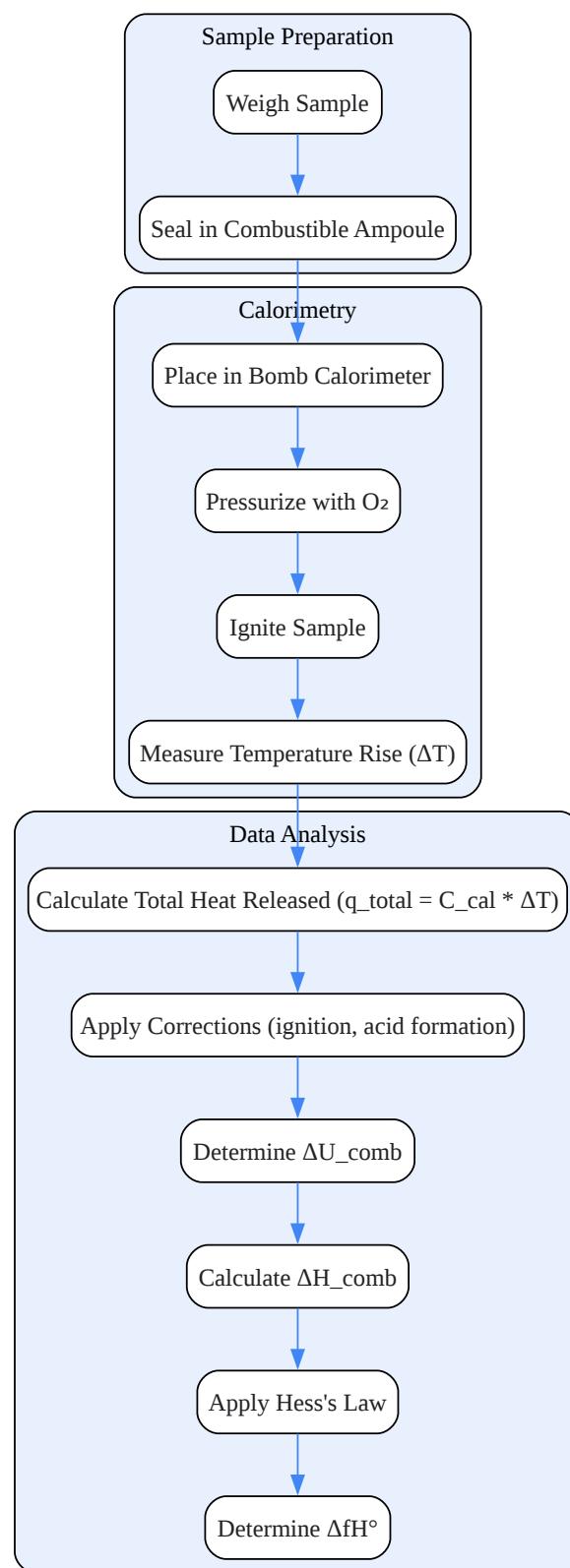
6-Methyl-1-heptene is an aliphatic, unsaturated hydrocarbon with the chemical formula C₈H₁₆. [1][2] Its structure, featuring a terminal double bond and a methyl group near the end of the carbon chain, influences its reactivity and physical properties. The placement of the methyl group introduces chirality, though thermodynamic properties are typically reported for the racemate.

Key Identifiers:

- IUPAC Name: 6-methylhept-1-ene[1][2]
- CAS Registry Number: 5026-76-6[1][2]
- Molecular Weight: 112.21 g/mol [2][3]
- SMILES: C=CCCCCC(C)C[1]

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a critical parameter for calculating the heat of reaction for any process involving the target molecule. For **6-Methyl-1-heptene**, experimentally determined values are not readily available in the literature. Therefore, reliance on high-quality computational models is necessary.


A quantitative structure-property relationship (QSPR) model has predicted the standard enthalpy of formation (ΔfH°) for **6-Methyl-1-heptene** to be -129.5 kJ/mol.[4] Another estimation based on the Joback group contribution method provides a value of -88.30 kJ/mol for the ideal

gas phase.^[5] The discrepancy between these values underscores the importance of the chosen computational methodology and highlights the need for experimental validation.

Causality and Experimental Protocol: Combustion Calorimetry

The standard enthalpy of formation for organic compounds is authoritatively determined using combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Experimental Workflow: Combustion Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation.

Step-by-Step Methodology:

- Sample Preparation: A precise mass of liquid **6-Methyl-1-heptene** is hermetically sealed into a container of known mass and heat of combustion, such as a gelatin capsule or a thin-walled glass ampoule.
- Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-strength stainless steel "bomb." A known volume of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.
- Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated vessel. The sample is ignited via an electrical fuse, and the temperature of the surrounding water is monitored with high-precision thermometry.
- Data Analysis: The change in internal energy for the combustion reaction (ΔU_{comb}) is calculated from the observed temperature rise and the pre-determined heat capacity of the calorimeter system.
- Correction and Calculation: Corrections are applied for the ignition energy and for the formation of byproducts like nitric acid. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔU_{comb} .
- Hess's Law Application: Using the known standard enthalpies of formation for the combustion products (CO_2 and H_2O), the standard enthalpy of formation of **6-Methyl-1-heptene** is determined using Hess's Law.

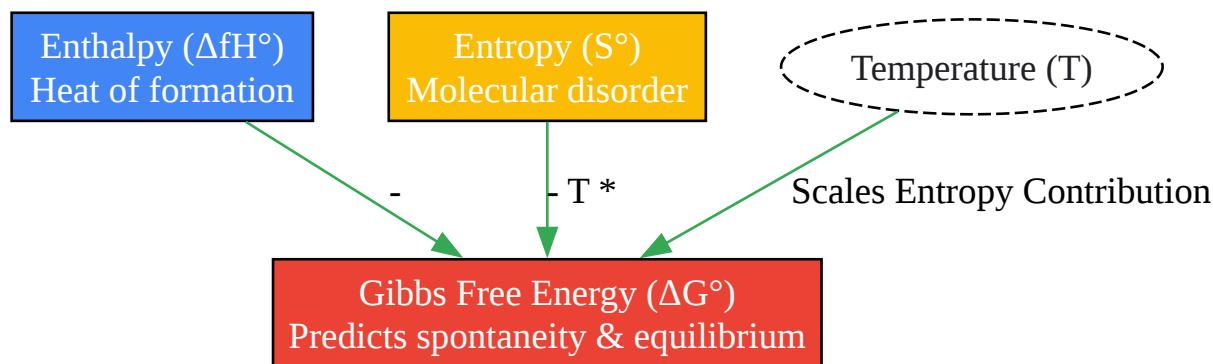
Heat Capacity (Cp) and Standard Entropy (S°)

Heat capacity and entropy are fundamental properties that describe how a substance stores thermal energy and its degree of molecular disorder, respectively. These values are essential for calculating changes in enthalpy and Gibbs free energy with temperature.

For liquid **6-Methyl-1-heptene** at 25 °C and 1.01325 bar, the molar heat capacity (Cp) is reported as 233.971 J/(mol·K).[\[1\]](#)

Determination by Adiabatic Calorimetry

The authoritative method for determining heat capacity and, by extension, the third law entropy of a substance involves low-temperature adiabatic calorimetry.


Step-by-Step Methodology:

- **Sample Loading:** A known mass of the sample is sealed in a calorimeter vessel under vacuum.
- **Cooling:** The vessel is cooled to cryogenic temperatures, typically near absolute zero (0 K).
- **Heating Increments:** A precisely measured quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.
- **Equilibration:** The system is allowed to reach thermal equilibrium after each heating step, and the final temperature is recorded.
- **Calculation:** The heat capacity at each temperature is calculated as the ratio of the energy input to the measured temperature rise ($C_p = dQ/dT$).
- **Entropy Calculation:** The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from 0 K to the target temperature, accounting for the entropies of any phase transitions (e.g., fusion).

Gibbs Free Energy (ΔG)

Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic stability and is crucial for calculating chemical reaction equilibrium constants. It integrates the contributions of both enthalpy and entropy.

The relationship between these core thermodynamic properties is defined by the fundamental equation: $\Delta G^\circ = \Delta fH^\circ - T\Delta S^\circ$

[Click to download full resolution via product page](#)

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

A calculated value for the standard Gibbs free energy of formation for **6-Methyl-1-heptene** is 101.88 kJ/mol, derived using the Joback method.[5] The positive value indicates that, under standard conditions, the formation of **6-Methyl-1-heptene** from its constituent elements in their standard states is not a spontaneous process.

Phase Change Properties

Phase change characteristics are critical for separation processes, safety assessments, and process design.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure dictates the volatility of a substance. The reported vapor pressure for **6-Methyl-1-heptene** is 25.2 mmHg (approximately 0.033 bar), though the temperature for this measurement is not specified in the source.[3]

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$), the energy required to transform one mole of a liquid into a gas, is reported as 37.87 kJ/mol.[1] The NIST Chemistry WebBook provides a similar value of 38.90 kJ/mol.[2][5]

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of **6-Methyl-1-heptene** compiled from various sources. It is critical to note that several key thermodynamic values are based on computational estimations rather than direct experimental measurement.

Property	Value	Unit	Source & Method
Molecular Weight	112.21	g/mol	[2][3] IUPAC
Normal Boiling Point	113	°C	[1]
Melting Point	-109.99	°C	[1]
Critical Temperature	284.85	°C	[1]
Critical Pressure	26	bar	[1]
Density (liquid @ 25°C)	719.05	kg/m ³	[1]
Std. Enthalpy of Formation (gas)	-129.5	kJ/mol	[4] QSPR Model
-88.30	kJ/mol	[5] Joback Method	
Molar Heat Capacity (liquid @ 25°C)	233.971	J/(mol·K)	[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	37.87	kJ/mol	[1]
38.90	kJ/mol	[2][5] NIST	
Std. Gibbs Free Energy of Formation (gas)	101.88	kJ/mol	[5] Joback Method
Vapor Pressure	25.2	mmHg	[3]

Conclusion and Future Outlook

This guide provides a consolidated overview of the known thermodynamic properties of **6-Methyl-1-heptene**. While physical properties like boiling point and density are well-established, core thermochemical data such as the enthalpy of formation rely heavily on computational estimations. The discrepancies between different computational methods highlight a critical gap in the experimental literature.

For researchers and drug development professionals, the provided data serves as a robust starting point for modeling and process simulation. However, for applications requiring high-fidelity thermochemical data, the experimental determination of the enthalpy of formation via combustion calorimetry and the heat capacity and entropy via adiabatic calorimetry is strongly recommended. Such measurements would provide an authoritative grounding for this important C8H16 isomer and its related chemical systems.

References

- Chemcasts. (n.d.). Thermophysical Properties of **6-Methyl-1-heptene**. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Prediction of Standard Enthalpy of Formation by a QSPR Model. Retrieved from [[Link](#)]
- Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes.
- National Center for Biotechnology Information. (n.d.). **6-Methyl-1-heptene**. PubChem. Retrieved from [[Link](#)]
- Cheméo. (n.d.). Chemical Properties of 1-Heptene, 6-methyl- (CAS 5026-76-6). Retrieved from [[Link](#)]
- Albert, R. A. (1985). Standard Chemical Thermodynamic Properties of Alkene Isomer Groups.
- National Institute of Standards and Technology. (n.d.). 1-Heptene, 6-methyl-. NIST Chemistry WebBook. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 1-Heptene, 6-methyl- [webbook.nist.gov]
- 3. 6-Methyl-1-heptene | C8H16 | CID 21122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Heptene, 6-methyl- (CAS 5026-76-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Molecular Identity and Structural Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080069#thermodynamic-properties-of-6-methyl-1-heptene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com